![molecular formula C8H11N3O2 B2457258 Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 2361634-41-3](/img/structure/B2457258.png)
Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
“Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate” is a chemical compound with the CAS Number: 2361634-41-3 . It has a molecular weight of 181.19 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H11N3O2/c1-13-8(12)6-5-9-7-3-2-4-10-11(6)7/h5,10H,2-4H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications
- Researchers have investigated the antimicrobial features of derivatives based on this compound. In particular, they explored new imidazo[4,5-b]pyridine derivatives and their potential as antimicrobial agents . These studies involve both experimental and theoretical approaches to understand their effectiveness against pathogens.
- Some derivatives of Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate exhibit promising anticancer activities . Compounds like 4e and 4f have demonstrated high inhibitory effects against cancer cell lines, comparable to positive controls such as 5-FU and etoposide . These findings suggest potential applications in cancer therapy.
- The compound has been utilized in organic synthesis. For instance, a one-pot regioselective method was developed to prepare 2,5,6,7-tetrahydroimidazo[1,2-a]imidazol-3-ones using a sequential aza-Wittig/nucleophilic addition/cyclization reaction . Such synthetic pathways are valuable for creating complex molecules.
- Researchers have explored the use of conductive ink based on this compound. Conductive inks play a crucial role in printed electronics and flexible circuits. Comprehensive analysis of the progress, preparation, and application of conductive ink, including PANI conductive ink, has been conducted .
- The synthesis of hydrazone derivatives from Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate has been investigated. These compounds were obtained by condensation with aromatic aldehydes, showing potential for diverse applications . Hydrazone derivatives often exhibit interesting biological activities.
- Although not directly related to this compound, it’s worth noting that researchers have developed an elegant method for “skeletal editing” of organic molecules by nitrogen atom deletion . This method involves a reagent that removes nitrogen atoms from specific positions in organic molecules, leading to structural modifications .
Antimicrobial Properties
Anticancer Activities
Organic Synthesis
Conductive Ink
Hydrazone Derivatives
Nitrogen Atom Deletion
Safety and Hazards
properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-5-9-7-3-2-4-10-11(6)7/h5,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCLCNUBXHIGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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